2,4'-Dihydroxybenzophenone
Overview
Description
(2-Hydroxyphenyl)(4-hydroxyphenyl)methanone, also known as 2,4’-dihydroxybenzophenone, is an organic compound with the molecular formula C13H10O3 and a molecular weight of 214.22 g/mol . This compound is characterized by the presence of two hydroxyl groups attached to the phenyl rings of a benzophenone structure. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 2,4’-Dihydroxybenzophenone is the intramolecular hydrogen bonds in the molecule itself . The strength of these bonds is the main factor affecting the UV absorption ability of this compound .
Mode of Action
2,4’-Dihydroxybenzophenone interacts with its targets by forming intramolecular hydrogen bonds . The addition of different substituents leads to various changes in the strength of the hydrogen bonding in 2,4’-Dihydroxybenzophenone . For instance, halogen groups and electron-absorbing groups such as -CN and -NO2 increase the strength of the hydrogen bond, while electron-giving groups such as -N(CH3)2 and -OCH3 decrease the strength of the bond .
Biochemical Pathways
2,4’-Dihydroxybenzophenone affects the β-Catenin signaling pathway . It increases the phosphorylation of glycogen synthase kinase-3β (GSK-3β) at Ser9 and the total expression of β-catenin in the cytosol . This leads to an increase in the localization of β-catenin into the nucleus .
Pharmacokinetics
It is known that the compound is insoluble in water , which may affect its bioavailability.
Result of Action
The action of 2,4’-Dihydroxybenzophenone results in increased osteoblast differentiation and activation . This is evidenced by increased alkaline phosphatase (ALP) activation and mineralization in a concentration-dependent manner, accompanied by higher expression of osteoblast-specific markers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4’-Dihydroxybenzophenone. For instance, it is toxic to aquatic life with long-lasting effects . Also, the compound’s insolubility in water may affect its distribution in the environment and its interaction with biological systems.
Biochemical Analysis
Biochemical Properties
2,4’-Dihydroxybenzophenone has been found to interact with several biomolecules, including enzymes and proteins. For instance, it has been shown to inhibit the Toll-like receptor 4 (TLR4) and myeloid differentiation factor 2 (MD2) signaling pathway . This interaction reduces the production of mitochondrial reactive oxygen species (mtROS), which are involved in inflammatory responses .
Cellular Effects
In cellular contexts, 2,4’-Dihydroxybenzophenone has demonstrated significant effects. It has been shown to reduce the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and interleukin-12 (IL-12) in RAW 264.7 macrophages . Furthermore, it has been found to stimulate the β-Catenin signaling pathway, promoting osteoblast differentiation and activation in MC3T3-E1 preosteoblast cells .
Molecular Mechanism
The molecular mechanism of 2,4’-Dihydroxybenzophenone involves binding to the hydrophobic pocket of MD2, blocking the dimerization of TLR4 . This interaction inhibits the TLR4/MD2 signaling pathway, reducing the level of mtROS production .
Temporal Effects in Laboratory Settings
While specific temporal effects of 2,4’-Dihydroxybenzophenone in laboratory settings have not been extensively reported, studies have shown that it can effectively reduce inflammatory responses induced by lipopolysaccharide (LPS) and endotoxemia .
Dosage Effects in Animal Models
In animal models, 2,4’-Dihydroxybenzophenone has shown protective effects against acetaminophen-induced hepatotoxicity . Specific dosage effects and thresholds have not been extensively reported.
Metabolic Pathways
Its ability to inhibit the TLR4/MD2 signaling pathway suggests it may influence pathways related to inflammation and oxidative stress .
Subcellular Localization
It has been shown to increase the total expression of β-catenin in the cytosol and markedly increase the localization of β-catenin into the nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-hydroxyphenyl)(4-hydroxyphenyl)methanone typically involves the benzoylation of substituted phenols. One common method is the Fries rearrangement, where phenyl esters are rearranged to hydroxy ketones using anhydrous aluminum chloride as a catalyst under neat conditions . The reaction proceeds as follows:
Benzoylation: Phenol is reacted with benzoyl chloride in the presence of a base such as pyridine to form phenyl benzoate.
Fries Rearrangement: The phenyl benzoate is then subjected to anhydrous aluminum chloride, leading to the formation of (2-hydroxyphenyl)(4-hydroxyphenyl)methanone.
Industrial Production Methods: Industrial production of (2-hydroxyphenyl)(4-hydroxyphenyl)methanone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: (2-Hydroxyphenyl)(4-hydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of ethers or esters.
Scientific Research Applications
(2-Hydroxyphenyl)(4-hydroxyphenyl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in drug development and as a UV-absorbing agent in sunscreens.
Industry: Used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
(2-Hydroxyphenyl)phenylmethanone:
(2-Hydroxyphenyl)(4-methylphenyl)methanone: Contains a methyl group instead of a hydroxyl group on the second phenyl ring.
Uniqueness: The additional hydroxyl group provides increased hydrogen bonding capacity, making it more effective as an antioxidant and UV absorber compared to similar compounds .
Properties
IUPAC Name |
(2-hydroxyphenyl)-(4-hydroxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYKZYIAFUBPAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277556 | |
Record name | 2,4'-Dihydroxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80277556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
606-12-2 | |
Record name | 2,4′-Dihydroxybenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=606-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4'-Dihydroxybenzophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2832 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4'-Dihydroxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80277556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4'-Dihydroxybenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4′-Dihydroxybenzophenone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6FT7G2A39 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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